molecular formula C17H21N3 B10839195 1-(1-Phenyl-2-(pyridin-4-yl)ethyl)piperazine

1-(1-Phenyl-2-(pyridin-4-yl)ethyl)piperazine

Cat. No.: B10839195
M. Wt: 267.37 g/mol
InChI Key: QVONDVLKKQSPCH-UHFFFAOYSA-N
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Description

1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine compounds .

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-(1-phenyl-2-pyridin-4-ylethyl)piperazine

InChI

InChI=1S/C17H21N3/c1-2-4-16(5-3-1)17(20-12-10-19-11-13-20)14-15-6-8-18-9-7-15/h1-9,17,19H,10-14H2

InChI Key

QVONDVLKKQSPCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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